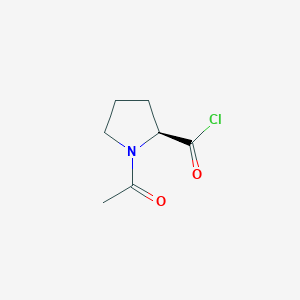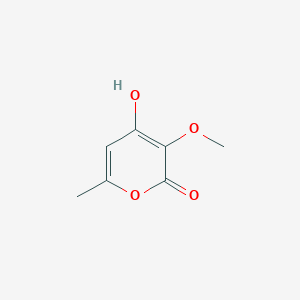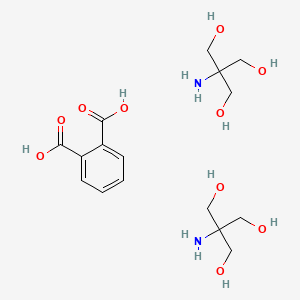
2-amino-2-(hydroxymethyl)propane-1,3-diol;phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-(hydroxymethyl)propane-1,3-diol;phthalic acid is a compound that combines the properties of two distinct chemical entities: 2-amino-2-(hydroxymethyl)propane-1,3-diol and phthalic acid. The former is a versatile organic compound often used in biochemistry and molecular biology, while the latter is an aromatic dicarboxylic acid commonly used in the production of plastics and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-amino-2-(hydroxymethyl)propane-1,3-diol is typically synthesized through the exhaustive condensation of nitromethane with formaldehyde under basic conditions, followed by hydrogenation of the intermediate product . Phthalic acid can be produced by the catalytic oxidation of ortho-xylene or naphthalene .
Industrial Production Methods: Industrial production of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. Phthalic acid is produced in large quantities using air oxidation processes in the presence of a catalyst, such as vanadium pentoxide .
Analyse Chemischer Reaktionen
Types of Reactions: 2-amino-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid for oxidation and hydrogen gas for reduction .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can produce nitro derivatives, while reduction with hydrogen gas can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-amino-2-(hydroxymethyl)propane-1,3-diol is extensively used in biochemistry and molecular biology as a buffer component in various buffer solutions, such as TAE and TBE buffers . It is also used in the determination of enzyme activities, such as alkaline phosphatase . Phthalic acid is widely used in the production of plasticizers, resins, and dyes .
Wirkmechanismus
The mechanism of action of 2-amino-2-(hydroxymethyl)propane-1,3-diol involves its ability to act as a buffer, maintaining the pH of solutions within a narrow range. This is crucial in biochemical and molecular biology experiments where pH stability is essential . Phthalic acid, on the other hand, acts as a precursor in the synthesis of various industrial chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2-amino-2-methyl-1,3-propanediol
- 1,3-propanediol, 2-amino-2-methyl-
- 2-(hydroxymethyl)-2-amino-1,3-propanediol
Uniqueness: 2-amino-2-(hydroxymethyl)propane-1,3-diol is unique due to its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its ability to act as a buffer in biochemical experiments sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
75701-39-2 |
|---|---|
Molekularformel |
C16H28N2O10 |
Molekulargewicht |
408.40 g/mol |
IUPAC-Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;phthalic acid |
InChI |
InChI=1S/C8H6O4.2C4H11NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*5-4(1-6,2-7)3-8/h1-4H,(H,9,10)(H,11,12);2*6-8H,1-3,5H2 |
InChI-Schlüssel |
MLQQYLRYPBRQGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


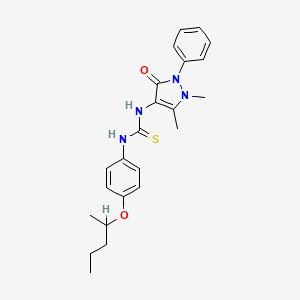

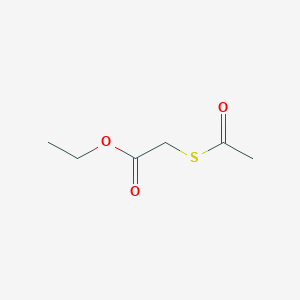
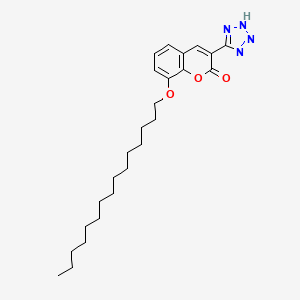
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)

![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)

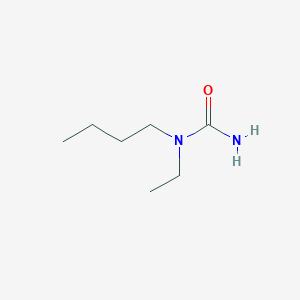
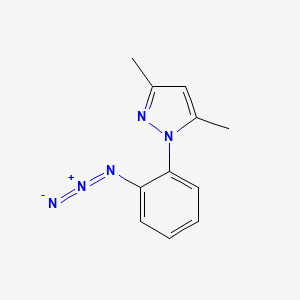
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
